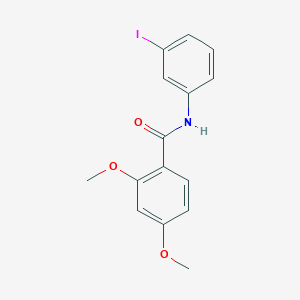![molecular formula C19H18N2OS B298002 (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298002.png)
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The exact mechanism of action of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not yet fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldose reductase (AR). Moreover, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Moreover, this compound has also been reported to reduce the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory and anti-tumor activities. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the research on (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound as a potential anti-cancer agent. Moreover, this compound also has potential applications as a chelating agent and as a corrosion inhibitor. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific research fields.
Synthesemethoden
Several methods have been reported for the synthesis of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with benzaldehyde and 3,4-dimethylbenzylamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. Moreover, this compound has also been investigated for its potential as a chelating agent and as a corrosion inhibitor.
Eigenschaften
Produktname |
(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C19H18N2OS |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-10-16(11-14(13)2)20-19-21(3)18(22)17(23-19)12-15-7-5-4-6-8-15/h4-12H,1-3H3/b17-12+,20-19? |
InChI-Schlüssel |
SCJGHMSDHZIYOI-NETLLJLASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)


![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)